molecular formula C16H8Cl2 B12049833 5,10-Dichloroindeno(2,1-A)indene CAS No. 60491-13-6

5,10-Dichloroindeno(2,1-A)indene

Cat. No.: B12049833
CAS No.: 60491-13-6
M. Wt: 271.1 g/mol
InChI Key: XESJZQZYKNZSFW-UHFFFAOYSA-N
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Description

5,10-Dichloroindeno(2,1-A)indene: is a chemical compound with the molecular formula C16H8Cl2 and a molecular weight of 271.148 g/mol It is a member of the indenoindene family, characterized by its unique structure that includes two chlorine atoms attached to the indenoindene core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,10-Dichloroindeno(2,1-A)indene typically involves the chlorination of indenoindene derivatives. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure selective chlorination at the 5 and 10 positions .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar chlorination processes with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques could be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: 5,10-Dichloroindeno(2,1-A)indene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of dihydro derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products:

    Substitution Reactions: Products include derivatives with various functional groups replacing the chlorine atoms.

    Oxidation Reactions: Products include quinones and other oxidized forms.

    Reduction Reactions: Products include dihydro derivatives with reduced double bonds.

Mechanism of Action

The exact mechanism of action of 5,10-Dichloroindeno(2,1-A)indene is not well-documented. its chemical structure suggests that it may interact with biological molecules through electrophilic aromatic substitution, where the chlorine atoms can be replaced by nucleophiles in biological systems. This interaction could potentially disrupt cellular processes and pathways, leading to various biological effects.

Comparison with Similar Compounds

  • 5,10-Dihydroindeno(2,1-A)indene
  • 5,10-Diiodoindeno(2,1-A)indene
  • 5,10-Dihydroindeno(2,1-A)indene-5,10-dione dioxime
  • 2,2’-(Indeno[2,1-A]indene-5,10(4BH,9BH)-diylidene)dimalononitrile
  • 2,7-Dinitro-4B,9B-dihydroindeno(2,1-A)indene-5,10-dione

Uniqueness: The chlorine atoms make it more reactive towards nucleophilic substitution reactions compared to its non-chlorinated counterparts .

Properties

CAS No.

60491-13-6

Molecular Formula

C16H8Cl2

Molecular Weight

271.1 g/mol

IUPAC Name

5,10-dichloroindeno[2,1-a]indene

InChI

InChI=1S/C16H8Cl2/c17-15-11-7-3-1-5-9(11)13-14(15)10-6-2-4-8-12(10)16(13)18/h1-8H

InChI Key

XESJZQZYKNZSFW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C4=CC=CC=C4C3=C2Cl)Cl

Origin of Product

United States

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